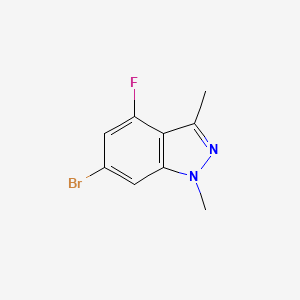

6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole

Description

Significance of Indazole Derivatives as Privileged Heterocyclic Scaffolds in Drug Discovery and Development

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the creation of bioactive molecules and commercial drugs. google.com Within this vast family, indazoles, which consist of a benzene (B151609) ring fused to a pyrazole (B372694) ring, have garnered significant attention for their wide range of pharmacological activities. google.comnih.gov The term "privileged scaffold" was first introduced in 1988 to describe molecular structures that are capable of binding to multiple biological targets. apolloscientific.co.ukfluoromart.com Indazole derivatives fit this description, displaying a remarkable versatility that has made them a focal point in medicinal chemistry. researchgate.net

The unique structure of the indazole nucleus, with its two adjacent nitrogen atoms, allows it to form strong hydrogen bonds within the hydrophobic pockets of various receptors, a key feature for potent biological activity. nih.gov This adaptability has led to the development of indazole-based compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. bldpharm.comchemicalbook.com Consequently, the indazole framework is a common feature in numerous FDA-approved drugs and compounds currently undergoing clinical investigation. chemicalbook.comchemicalbook.com

Overview of the 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole Structure within the Indazole Class

While the broader indazole class is extensively studied, specific research and detailed experimental data for this compound are not widely available in public scientific literature. However, an analysis of its structure provides insight into its potential chemical properties and significance.

The molecule is built upon the 1H-indazole core, which is substituted at four key positions:

A bromine atom at position 6: The inclusion of a halogen like bromine can significantly influence a molecule's lipophilicity, which affects its ability to cross cell membranes. It can also serve as a synthetic handle for further chemical modifications.

A fluorine atom at position 4: Fluorine is a common substituent in medicinal chemistry known for its ability to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

A methyl group at position 1: N-alkylation of the indazole ring is a critical step that can influence the compound's biological activity and selectivity. chemicalbook.com The methyl group at the N1 position is a common feature in many bioactive indazoles.

A methyl group at position 3: Substitution at the C3 position of the indazole ring is known to play a role in directing the molecule's interaction with specific biological targets.

The combination of these substituents on the indazole scaffold results in a unique electronic and steric profile. Based on closely related compounds such as 6-Bromo-4-fluoro-1H-indazole and 6-Bromo-4-fluoro-3-methyl-1H-indazole, it can be inferred that this compound would be a solid with specific physical and chemical properties influenced by its halogen and methyl groups. fluoromart.combldpharm.comsigmaaldrich.com Its true potential, however, remains a subject for future investigation.

Historical Context and Emerging Therapeutic Relevance of Substituted Indazoles in Pharmaceutical Research

Indazoles are rarely found in nature, making them primarily a product of synthetic chemistry. researchgate.net Historically, interest in these compounds has grown in parallel with advances in synthetic methodologies that allow for precise control over their substitution patterns. nih.gov This has enabled chemists to create large libraries of diverse indazole derivatives for biological screening.

The therapeutic relevance of substituted indazoles is broad and continually expanding. Initially recognized for anti-inflammatory and analgesic effects, their applications have since expanded significantly. bldpharm.com In recent decades, indazole derivatives have become particularly prominent in oncology research. researchgate.net A notable example is Niraparib, an anticancer drug used for treating various types of cancer, which features the indazole scaffold. google.com Another example is Pazopanib, a tyrosine kinase inhibitor also built around the indazole core. google.com

Beyond cancer, research has highlighted the potential of indazole derivatives in treating a range of other conditions. They have been investigated for their activity against bacterial and fungal infections, HIV, and diabetes. google.combldpharm.com Furthermore, their ability to interact with various protein kinases has opened up avenues for their use in neurological disorders and other diseases involving kinase signaling pathways. researchgate.netchemicalbook.com The ongoing exploration of new synthetic routes and the deepening understanding of structure-activity relationships continue to fuel the discovery of novel indazole-based therapeutic agents. google.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

6-bromo-4-fluoro-1,3-dimethylindazole |

InChI |

InChI=1S/C9H8BrFN2/c1-5-9-7(11)3-6(10)4-8(9)13(2)12-5/h3-4H,1-2H3 |

InChI Key |

ATDMSKGLXUKKQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=C2)Br)F)C |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for 6 Bromo 4 Fluoro 1,3 Dimethyl 1h Indazole and Its Analogs

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecular structure.

For 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons' chemical shifts, multiplicities, and coupling constants are highly informative. The fluorine atom at the C4 position and the bromine atom at the C6 position will influence the electronic environment of the adjacent protons, leading to predictable shifts. Specifically, the proton at C5 would likely appear as a doublet, coupled to the fluorine atom, while the C7 proton would appear as a singlet or a narrow doublet depending on through-space coupling.

The two methyl groups at the N1 and C3 positions would each exhibit a sharp singlet, but at different chemical shifts. The N-methyl group typically resonates at approximately 3.7-4.0 ppm, while the C-methyl group attached to the pyrazole (B372694) ring would be found further upfield, generally in the range of 2.5-2.8 ppm.

While specific experimental data for the target compound is not publicly available, analysis of a structurally similar compound, 4-Bromo-6-fluoro-1H-indazole , provides insight into the signals expected from the core ring structure. chemicalbook.com

Table 1: Experimental ¹H NMR Data for the Analog 4-Bromo-6-fluoro-1H-indazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-Ar | 6.57 | Apparent Triple Peak | 2.7 |

| H-Ar | 7.04 | Double-double Peak | 2.1, 9.1 |

| H-Ar | 7.12 | Double-double Peak | 2.1, 9.1 |

| H-Ar | 7.20-7.25 | Multiple Peaks | - |

| H-Ar | 8.25 | Single Peak | - |

Solvent: CDCl₃, Frequency: 300 MHz

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, a total of nine distinct signals would be expected, corresponding to the seven carbons of the bicyclic core and the two methyl carbons. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C4 and C6) would exhibit characteristic chemical shifts and C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C-CH₃ | 10 - 15 | C3-methyl group |

| N-CH₃ | 30 - 35 | N1-methyl group |

| C-Br | 100 - 115 | Carbon attached to Bromine (C6) |

| Aromatic C-H | 110 - 130 | Aromatic carbons with attached protons |

| C-F | 155 - 165 (d) | Carbon attached to Fluorine (C4), shows C-F coupling |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like indazole derivatives, which typically forms protonated molecules [M+H]⁺.

The mass spectrum of this compound would be characterized by a distinct isotopic pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

For a related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, ESI-MS analysis revealed the protonated molecule [M+H]⁺ at m/z = 272, confirming its molecular weight. chemicalbook.com A similar result would be expected for the target compound.

Table 3: Calculated Mass Data for this compound (C₉H₈BrFN₂)

| Ion Species | Isotope Combination | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₈⁷⁹BrFN₂ | 241.99 |

| [M]⁺ | C₉H₈⁸¹BrFN₂ | 243.99 |

| [M+H]⁺ | C₉H₉⁷⁹BrFN₂ | 242.99 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds and functional groups. The resulting spectrum serves as a molecular "fingerprint" and is useful for identifying the presence of key structural motifs.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of aromatic C-H bonds would be indicated by stretching vibrations typically above 3000 cm⁻¹. The aliphatic C-H bonds of the two methyl groups would show stretching vibrations in the 2850-3000 cm⁻¹ region. Vibrations corresponding to the C=C and C=N bonds within the heterocyclic ring system are expected in the 1450-1650 cm⁻¹ region. Furthermore, the C-F and C-Br bonds will have characteristic stretching frequencies in the fingerprint region of the spectrum, typically around 1000-1250 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | Methyl Groups (-CH₃) |

| 1450 - 1650 | C=C and C=N Stretch | Indazole Ring System |

| 1000 - 1250 | C-F Stretch | Aryl-Fluoride |

Chromatographic Approaches for Purity Assessment

Chromatographic methods are essential for separating a compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds, making it ideal for pharmaceutical intermediates like substituted indazoles. The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

For purity assessment of this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile or methanol. The compound is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, the compound and any impurities are separated based on their relative hydrophobicity.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the indazole core exhibits strong absorbance. The output is a chromatogram, where the area of each peak is proportional to the concentration of the corresponding component. The purity is then calculated as the percentage of the area of the main product peak relative to the total area of all peaks. For many pharmaceutical-grade intermediates, a purity of ≥95% is often required. hoelzel-biotech.com The successful use of HPLC to monitor reaction completion has been documented in the synthesis of analogous compounds. chemicalbook.com

Table 5: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.54 | 15,230 | 0.28 | Impurity A |

| 2 | 4.88 | 5,420,100 | 99.51 | This compound |

| 3 | 6.12 | 9,350 | 0.17 | Impurity B |

Computational Chemistry Approaches in Indazole Research and Design

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for understanding how a potential drug molecule (a ligand), such as 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding energy for different poses. A lower binding energy generally indicates a more stable and potentially more potent interaction.

While no specific molecular docking studies featuring this compound have been published, such a study would involve:

Obtaining the 3D structure of a relevant biological target.

Using software to fit the 3D structure of this compound into the target's active site.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which molecular properties (descriptors) are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study involving the indazole scaffold would require a dataset of structurally similar compounds with experimentally measured biological activities. For this compound, this would involve:

Compiling a list of related indazole derivatives and their corresponding activities against a specific target.

Calculating various molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties.

Developing a mathematical equation that correlates these descriptors with the observed activity.

Currently, there are no published QSAR models specifically developed for or including this compound.

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide a dynamic view of how a ligand like this compound interacts with its target protein, revealing the stability of the binding pose and the flexibility of the protein-ligand complex.

A hypothetical MD simulation for the this compound-protein complex would:

Start with the best-docked pose from a molecular docking study.

Simulate the movement of every atom in the system over a period of nanoseconds to microseconds.

Analyze the trajectory to assess the stability of key interactions and observe any conformational changes in the ligand or the protein.

No specific molecular dynamics simulation studies for this compound are available in the scientific literature.

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about a molecule's geometry, reactivity, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding a molecule's chemical stability and reaction mechanisms.

For this compound, DFT calculations could be used to determine:

Optimized molecular geometry: The most stable 3D arrangement of its atoms.

Electronic properties: Distribution of electron density, dipole moment, and molecular orbital energies.

Chemical reactivity: Predicting sites susceptible to electrophilic or nucleophilic attack.

While DFT has been applied to other indazole derivatives to study their properties, there is no specific published research detailing DFT calculations for this compound.

In Silico Screening and Fragment-Based Drug Design in Indazole Scaffold Optimization

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Fragment-based drug design (FBDD) is a related approach that starts with identifying small chemical fragments that bind weakly to the target, and then growing or combining them to produce a lead with higher affinity.

The indazole scaffold is a valuable starting point in medicinal chemistry. If this compound were part of a virtual screening library, it would be computationally docked against various targets to predict its potential biological activities. In an FBDD context, the substituted indazole core could itself be considered a fragment to be optimized for interaction with a specific target.

To date, no specific in silico screening or fragment-based design studies have been published that explicitly mention this compound.

Structure Activity Relationship Sar Studies of 6 Bromo 4 Fluoro 1,3 Dimethyl 1h Indazole and Its Derivatives

Impact of Halogen Substituents (Bromine and Fluorine) on Biological Efficacy

The presence and position of halogen atoms on the indazole ring are critical determinants of biological activity. In the case of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, the bromine at the C6 position and fluorine at the C4 position play distinct roles.

The bromine atom at the 6-position is a common feature in many potent indazole-based inhibitors. nih.govresearchgate.net Its electron-withdrawing nature and ability to form halogen bonds can enhance binding affinity to target proteins. SAR studies on various indazole series have shown that substituents at the 4- and 6-positions are crucial for inhibitory activity against enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The specific placement of a bromine atom can contribute to both the potency and the selectivity of the compound. For example, in the development of kinase inhibitors, a 6-bromoindazole was used as a key intermediate for synthesizing potent VEGFR-2 inhibitors. chim.it

The fluorine atom at the 4-position also significantly impacts the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the indazole ring, influencing its pKa and interaction with target residues. Furthermore, replacing hydrogen with fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. Studies on other heterocyclic scaffolds have demonstrated that the substitution pattern of halogens can profoundly affect antiproliferative efficacy. acs.org In a series of indazole-based Tropomyosin receptor kinase A (TRKA) inhibitors, the addition of a fluoro group at the 5-position, combined with other modifications, resulted in a compound with an IC50 value of 0.3 nM, a significant increase in potency compared to the parent derivative's 73 nM. nih.gov

| Compound | Core Scaffold | Key Substituent(s) | Target | IC50 (nM) |

|---|---|---|---|---|

| Parent Derivative | Indazole | - | TRKA | 73 |

| Derivative 39e | Indazole | 5-Fluoro, 2-sulfonamide phenyl linker | TRKA | 0.3 nih.gov |

| Pazopanib | Indazole | 5-Fluoro, Pyrimidine, Sulfonamide | VEGFR-2 | 30 nih.gov |

| Compound 13i | Indazole-Pyrimidine | Halogen (generic), Sulfonamide | VEGFR-2 | 34.5 nih.gov |

Role of N-Substitution (e.g., Methyl Groups) on Activity Profiles

N-substitution on the indazole ring is a critical modification that dictates the tautomeric form and influences the molecule's interaction with its biological target. Indazoles can exist in two primary tautomeric forms, 1H and 2H. nih.gov Alkylation at the N1 or N2 position locks the molecule into a single, more stable conformation, which can be crucial for consistent biological activity.

In this compound, the methyl group at the N1 position fixes the molecule in the 1H-tautomer form. This is significant because the 1H-tautomer is generally considered the more thermodynamically stable form. caribjscitech.comresearchgate.net This methylation prevents the indazole from acting as a hydrogen bond donor at the N1 position, a feature that can be either beneficial or detrimental depending on the target's binding site topology.

The regioselectivity of N-alkylation is influenced by both the substituents on the indazole ring and the reaction conditions, often resulting in a mixture of N1 and N2 isomers. rsc.orgnih.gov Studies have shown that the biological activity of N1 and N2 isomers can differ significantly. For instance, in a series of cannabinoid receptor ligands, methylation of an amide linker near the indazole core led to a significant reduction in CB1 receptor affinity while having a less pronounced effect on CB2 affinity, suggesting that N-substitution can be a tool to enhance receptor selectivity. acs.org The choice between N1 and N2 substitution is a key strategic decision in the design of indazole-based therapeutics. nih.gov

Influence of Substituents at the C3 Position on Target Interaction and Potency

The C3 position of the indazole ring is a key vector for modification and plays a crucial role in directing interactions with the target protein, significantly affecting potency. mdpi.com While direct functionalization of the C3 position can be challenging due to its lower nucleophilicity compared to the nitrogen atoms, it is a well-established strategy for optimizing the pharmacological properties of indazole derivatives. chim.itnih.gov

In the subject compound, a methyl group occupies the C3 position. The size, lipophilicity, and hydrogen-bonding capacity of the C3 substituent are critical. For instance, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), various 1H-indazole derivatives showed inhibitory concentrations ranging from 0.8 to 90 μM, with the C3 substituent being a key determinant of potency. nih.gov Similarly, for inhibitors of the IDO1 enzyme, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov

SAR studies often explore a range of substituents at this position, from small alkyl groups to larger aryl or heteroaryl rings, to probe the binding pocket of the target. The introduction of a 1-naphthylamino group at the C3 position of one kinase inhibitor greatly decreased its half-inhibitory concentration (IC50), demonstrating the profound influence of this position on potency. mdpi.com

| Compound Series | C3-Substituent | Target | Observed Effect | Reference |

|---|---|---|---|---|

| IDO1 Inhibitors | Substituted Carbohydrazide | IDO1 | Crucial for potent inhibitory activity (IC50 = 720 nM) | nih.gov |

| FGFR Inhibitors | Varies (fragment-based design) | FGFR1-3 | Potency varies significantly (IC50 range 0.8–90 μM) | nih.gov |

| ULK1 Inhibitors | 1-Naphthylamino group | ULK1 | Greatly decreased IC50 | mdpi.com |

Conformational Analysis and Tautomerism (1H- and 2H-Indazole Forms) in SAR

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. caribjscitech.com The position of the proton on the nitrogen atom significantly affects the molecule's electronic properties, dipole moment, and three-dimensional shape, which in turn influences its biological activity. nih.gov

Thermodynamic calculations and experimental observations consistently show that the 1H-tautomer is the more stable and predominant form over the 2H-tautomer. nih.govresearchgate.net The energy difference is approximately 2.3 kcal/mol. caribjscitech.com This stability is a key factor in SAR studies, as the predominant form is more likely to be the one that interacts with the biological target.

In this compound, the N1-methylation locks the molecule into the more stable 1H conformation, ensuring a fixed geometry for target interaction. This removes the ambiguity of which tautomer is responsible for the observed activity and provides a rigid scaffold for further drug design. The different electronic and steric profiles of 1H- and 2H-indazoles mean that their derivatives can exhibit distinct biological activities; while many drugs are based on the 1H-scaffold, C3-functionalized 2H-indazoles have also shown high activity for treating neurological diseases. mdpi.com Therefore, controlling the tautomeric form through N-substitution is a fundamental strategy in leveraging the indazole scaffold in medicinal chemistry. nih.gov

Linker and Side Chain Modifications Impacting Selectivity and Potency

While the core indazole scaffold provides the essential binding interactions, the attachment of various linkers and side chains, typically at the N1 or C3 positions, is a common strategy to enhance potency and modulate selectivity. These appended groups can reach into adjacent pockets of the target's binding site, forming additional favorable interactions.

For example, in the design of selective estrogen receptor degraders (SERDs), SAR studies on a triphenylalkene scaffold attached to a 1H-indazole core led to the identification of a highly potent compound with an IC50 of 0.7 nM. nih.gov In another study, modifying the linker of a cannabinoid ligand by incorporating it into a five- or six-membered ring created conformational restriction. acs.org This structural change was designed to limit the molecule's flexibility, which successfully reduced binding to the CB1 receptor while maintaining affinity for the CB2 receptor, thereby dramatically improving selectivity. acs.org

The nature of the linker—its length, flexibility, and chemical composition—is critical. In a series of TRKA inhibitors, a non-branched nitrogen linker with a phenyl ring substituted by a sulfonamide group exhibited the highest cell permeability and excellent potency. nih.gov These examples underscore how rational modifications of linkers and side chains, extending from the core indazole structure, are instrumental in fine-tuning the pharmacological profile of a lead compound to achieve desired levels of potency and selectivity.

Preclinical Profile of this compound: An Analysis of Available Data

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific preclinical research data available for the compound this compound. Consequently, an article detailing its biological activity and molecular mechanisms, as per the requested outline, cannot be generated at this time.

The inquiry for data on "this compound" across various research platforms did not yield any studies detailing its effects on kinase inhibition, cellular pathways, cell cycle progression, apoptosis induction, anti-proliferative and anti-angiogenic properties, or microtubule targeting activity.

Research in the field of medicinal chemistry often involves the synthesis and evaluation of numerous structural analogues of a parent compound. While the indazole scaffold is a common feature in many biologically active molecules, and derivatives such as 6-bromo-1H-indazole have been investigated for various therapeutic properties, the specific biological profile of the dimethylated and fluorinated analogue, this compound, remains uncharacterized in publicly accessible scientific literature.

Therefore, the creation of a scientifically accurate and informative article that adheres to the detailed requested outline is not feasible. Proceeding with the article generation would necessitate the fabrication of data, which would be misleading and scientifically unsound. Further research and publication in peer-reviewed journals are required to elucidate the potential biological activities of this specific chemical entity.

Biological Activity and Molecular Mechanisms of Indazole Derivatives Preclinical Focus

Anticancer Activities and Associated Mechanisms

Estrogen Receptor Degradation

Certain indazole derivatives have been identified as potent selective estrogen receptor degraders (SERDs). acs.orgnih.gov These compounds represent a therapeutic strategy for hormone receptor-positive breast cancer by promoting the degradation of the estrogen receptor α (ERα), a key driver of tumor growth.

In preclinical studies, a novel series of thieno[2,3-e]indazole derivatives has been developed and evaluated for their ability to degrade ERα. One promising compound from this series, compound 40 , demonstrated potent ERα degradation and exhibited growth inhibition in both wild-type and tamoxifen-resistant MCF-7 breast cancer cell lines. acs.orgnih.gov This activity suggests that indazole-based SERDs could be effective in treating endocrine-resistant breast cancers. acs.org Further preclinical trials are underway to fully characterize the therapeutic potential of these compounds. acs.orgnih.gov Another nonsteroidal oral SERD, AZD9496 , which has an indazole core, has also shown potent ERα antagonism and degradation in preclinical models, including those with ESR1 mutations. nih.gov

Table 1: Preclinical Activity of Indazole Derivatives as Estrogen Receptor Degraders

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 40 (thieno[2,3-e]indazole derivative) | MCF-7 (wild-type and tamoxifen-resistant) | Potent ERα degradation and growth inhibition | acs.org, nih.gov |

| AZD9496 | ER+ BC cells | Potent ERα antagonism and degradation | nih.gov |

Antimicrobial and Antifungal Properties

Indazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities in various preclinical studies.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative strains, DNA gyrase inhibition)

A significant mechanism of antibacterial action for a class of indazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.govacs.org Specifically, these compounds target the GyrB subunit, which is responsible for ATP hydrolysis. nih.gov This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential advantage against fluoroquinolone-resistant strains. nih.gov

Preclinical research has shown that these indazole-based GyrB inhibitors exhibit excellent enzymatic and antibacterial activity, particularly against clinically important Gram-positive pathogens. nih.govacs.org This includes activity against methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov For instance, a carboxylic acid-containing pyrazolopyridone, a precursor to the indazole series, showed potent Staphylococcus aureus (Sa) GyrB activity with an IC50 of less than 8 nM. nih.govacs.org The optimization of this lead compound led to the development of indazole derivatives with improved cell penetration and potent antibacterial effects. nih.gov

Table 2: Antibacterial Activity of Indazole Derivatives

| Compound Class | Target | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|---|

| Indazole derivatives | DNA Gyrase B (GyrB) | Staphylococcus aureus (including MRSA and fluoroquinolone-resistant strains), Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis | Excellent enzymatic and antibacterial activity | nih.gov, acs.org |

| Carboxylic acid-containing pyrazolopyridone (precursor) | S. aureus GyrB | Staphylococcus aureus | IC50 < 8 nM | nih.gov, acs.org |

Antiprotozoal Activity (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

A series of 2-phenyl-2H-indazole derivatives has been synthesized and evaluated for their in vitro activity against several protozoan parasites. nih.gov Many of these compounds demonstrated more potent antiprotozoal activity than the standard drug, metronidazole. nih.gov The biological assays revealed that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored the antiprotozoal activity against all three tested protozoa. nih.gov

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Protozoan Species | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Entamoeba histolytica | 2-phenyl-2H-indazole derivatives | Generally more potent than 1H-indazole (IC50 = 0.740 µM) | nih.gov |

| Giardia intestinalis | 2-phenyl-2H-indazole derivatives | Data available in source | nih.gov |

| Trichomonas vaginalis | 2-phenyl-2H-indazole derivatives | Data available in source | nih.gov |

Anticandidal Activity (e.g., against Candida albicans, Candida glabrata)

Indazole derivatives have also been investigated for their potential as antifungal agents, particularly against Candida species. In one study, a series of 2,3-diphenyl-2H-indazole derivatives showed in vitro activity against both Candida albicans and Candida glabrata. nih.gov Specifically, compounds with methyl ester or carboxylic acid substitutions demonstrated notable minimum inhibitory concentrations (MIC). nih.gov Further structure-activity relationship studies led to the identification of N-substituted carboxamides with improved candicidal activity, with some compounds showing greater efficacy against a miconazole-resistant strain of C. glabrata than a susceptible one. nih.gov

Table 4: Anticandidal Activity of Indazole Derivatives

| Compound Class/Derivative | Candida Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole-methyl ester derivative | C. albicans | 3.807 mM | nih.gov |

| 2,3-diphenyl-2H-indazole-carboxylic acid derivative | C. glabrata | 15.227 mM | nih.gov |

| N,N-dimethyl and N,N-diethyl carboxamide indazole derivatives | C. albicans and miconazole-resistant C. glabrata | Good candicidal activity | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory properties of indazole derivatives have been attributed, at least in part, to their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition

Several studies have focused on the development of indazole-based compounds as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.

In vitro assays have demonstrated that various indazole derivatives can effectively and selectively inhibit the COX-2 enzyme. For example, a study on indazole and its derivatives, including 5-aminoindazole (B92378) and 6-nitroindazole (B21905), showed a concentration-dependent inhibition of COX-2. nih.gov The IC50 values for these compounds ranged from 12.32 to 23.42 µM. nih.gov Another study developed a series of (aza)indazole derivatives, with one compound exhibiting an IC50 value of 0.409 µM for COX-2 with excellent selectivity over COX-1. nih.gov

Table 5: COX-2 Inhibitory Activity of Indazole Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Indazole | 23.42 | nih.gov |

| 5-Aminoindazole | 12.32 | nih.gov |

| 6-Nitroindazole | 19.22 | nih.gov |

| (Aza)indazole derivative 16 | 0.409 | nih.gov |

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α)

Indazole derivatives have been identified as potent modulators of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), a key player in systemic inflammation. nih.govsigmaaldrich.com Dysregulation of TNF-α is implicated in a variety of inflammatory conditions, including rheumatoid arthritis and Crohn's disease. nih.gov

Certain indazole compounds have demonstrated the ability to inhibit TNF-α in a concentration-dependent manner. nih.gov For instance, in one study, the parent compound indazole and its derivative 5-aminoindazole showed significant inhibition of TNF-α. At a concentration of 250 μM, indazole and 5-aminoindazole inhibited TNF-α by a maximum of 62% and 58%, respectively. nih.gov The mechanism of this inhibition is believed to involve the downregulation of gene transcription pathways, such as those mediated by nuclear factor-kappa beta (NF-κB) and Activator protein-1 (AP-1), which are crucial for TNF-α production. nih.gov This activity highlights the potential of the indazole scaffold in developing treatments for autoimmune and inflammatory disorders. sigmaaldrich.com

Table 1: Effect of Indazole Derivatives on TNF-α Inhibition

| Compound | Concentration (μM) | Maximum Inhibition (%) |

|---|---|---|

| Indazole | 250 | 62 |

| 5-Aminoindazole | 250 | 58 |

| 6-Nitroindazole | 250 | 29 |

Data sourced from in vitro assays. nih.gov

Regulation of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. nih.gov Indazole derivatives have been investigated for their ability to modulate ROS levels, which contributes to their anti-inflammatory and neuroprotective effects. nih.govchemicalbook.com

The anti-inflammatory action of some indazoles is linked to their ability to scavenge free radicals, thereby reducing oxidative stress. nih.gov In preclinical cancer studies, certain indazole derivatives were found to increase the levels of ROS in cancer cells. nih.gov This elevation of ROS can disrupt the mitochondrial membrane potential and trigger apoptosis (programmed cell death) in malignant cells, identifying it as a potential anti-cancer mechanism. nih.gov Conversely, other indazole-based compounds have shown neuroprotective activity by reducing ROS and caspase levels in primary neuronal assays, which mitigates oxidative stress and apoptosis in neurons. chemicalbook.com This dual role in regulating ROS underscores the therapeutic versatility of the indazole structure.

Other Noteworthy Biological Activities with Identified Mechanisms

Cardiovascular System Activity (e.g., Anti-arrhythmic, Anti-hypertensive, Modulation of Platelet Aggregation)

The indazole scaffold is present in compounds exhibiting a range of beneficial effects on the cardiovascular system. bldpharm.com Research has identified indazole derivatives with anti-arrhythmic, anti-hypertensive, and anti-platelet aggregation properties. bldpharm.com

One notable derivative, YC-1, is known for its therapeutic potential in circulatory disorders. bldpharm.com YC-1 functions as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system and the physiological receptor for nitric oxide. bldpharm.com This activation leads to vasodilation and inhibition of platelet aggregation. Another compound, DY-9760e, has shown cardioprotective effects against injury caused by ischemia-reperfusion. bldpharm.com Furthermore, some indazole derivatives have been developed as selective β3-adrenergic receptor (β3-AR) agonists. Compound 15, a potent and selective β3-AR agonist, demonstrated desirable metabolic stability and did not significantly affect heart rate or blood pressure in rat models, suggesting potential for treating overactive bladder without cardiovascular side effects.

Table 2: Cardiovascular Activities of Selected Indazole Derivatives

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| YC-1 | Platelet aggregation inhibition, Vascular contraction modulation | Activator of soluble guanylyl cyclase bldpharm.com |

| DY-9760e | Cardioprotection against ischemic/reperfusion injury | Not specified in the provided context bldpharm.com |

| ARRY-371797 | Potential treatment for LMNA-related dilated cardiomyopathy | p38α (MAPK14)-selective kinase inhibitor bldpharm.com |

| Compound 15 | β3-AR agonist | Selective activation of β3-adrenergic receptor |

Metabolic Regulation (e.g., Glucokinase activation, Anti-hyperlipidemic, Anti-obesity)

Indazole derivatives have also shown promise in the area of metabolic regulation, with preclinical studies indicating anti-hyperlipidemic and anti-obesity effects. bldpharm.com These activities are crucial for addressing metabolic syndromes, which encompass a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The diverse pharmacological profile of indazoles extends to their potential use in managing these metabolic disorders. bldpharm.com While specific mechanisms like glucokinase activation are areas of interest, the broad anti-hyperlipidemic and anti-obesity activities have been noted in general reviews of the compound class. bldpharm.com

Anti-HIV Activity

A significant area of research for indazole derivatives has been in the development of novel anti-HIV agents. acs.org Several compounds containing the indazole ring have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.

Researchers have designed and synthesized series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) which displayed moderate to excellent activity against wild-type HIV-1. One of the most potent compounds from a studied series, compound 5q, exhibited an EC50 value of 6.4 nM. This compound also showed significant activity against several drug-resistant mutant strains of HIV-1. The mechanism of action for these compounds involves binding to the allosteric site of the HIV-1 reverse transcriptase, thereby inhibiting its function and preventing viral replication.

Table 3: Anti-HIV-1 Activity of a Potent Indazole Derivative

| Compound | Activity against wild-type HIV-1 (EC50) | Selectivity Index (SI) |

|---|---|---|

| 5q (IPAPY derivative) | 6.4 nM | 2500 |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. SI (Selectivity Index) is the ratio of toxic concentration to effective concentration.

Preclinical Pharmacokinetic and Metabolism Considerations for Indazole Scaffolds

General Considerations for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a drug candidate determines its concentration and duration of action at the target site. For indazole scaffolds, several general considerations are important in preclinical profiling.

Absorption: The absorption of a compound after oral administration is a key determinant of its bioavailability. Indazole derivatives, in general, are often designed to have favorable physicochemical properties, such as appropriate lipophilicity (LogP), which can facilitate absorption across the gastrointestinal tract. acs.org Early in vitro ADME screening provides a foundation for selecting new molecular entities with desirable pharmacokinetic profiles. srce.hr

Distribution: Once absorbed, a drug distributes into various tissues. The extent of distribution is influenced by factors like plasma protein binding and tissue permeability. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The rigid structure of the indazole ring can contribute to a lower polar surface area (PSA), which is often associated with improved cell membrane permeability and CNS penetration. nih.gov

Metabolism: The metabolic stability of a compound is a critical factor influencing its half-life and potential for drug-drug interactions. Indazoles, when compared to bioisosteres like phenols, tend to be less susceptible to Phase I and Phase II metabolism. pharmablock.com However, the metabolism of indazole-containing compounds can be complex. For instance, some piperazinyl indazole motifs have been shown to undergo P450-mediated N-deindazolation, which is the loss of the indazole ring. nih.gov This metabolic pathway was identified as a predominant route for a specific compound in rat liver microsomes. nih.gov The specific substitution pattern on the indazole ring significantly influences the metabolic pathways and the rate of clearance. For example, replacing a metabolically labile indole (B1671886) group with an indazole has been shown to improve metabolic stability in certain drug candidates. nih.gov

Excretion: The final step in the pharmacokinetic process is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the indazole derivatives and their metabolites will dictate the primary route of excretion.

A summary of general ADME considerations for indazole scaffolds is presented in the table below.

| ADME Parameter | General Considerations for Indazole Scaffolds | Key Influencing Factors |

| Absorption | Generally favorable due to tunable lipophilicity. | Lipophilicity (LogP), solubility, molecular weight. |

| Distribution | Can be designed for broad distribution or targeted delivery (e.g., CNS). | Plasma protein binding, tissue permeability, polar surface area (PSA). |

| Metabolism | Often more stable than bioisosteres like phenols. Can undergo P450-mediated reactions. | Substitution pattern on the indazole ring, presence of other functional groups. |

| Excretion | Dependent on the properties of the parent drug and its metabolites. | Polarity, molecular weight. |

Bioavailability and Distribution (e.g., Brain Penetration) Considerations in Indazole Drug Design

The indazole scaffold is considered a "privileged" structure in drug discovery, in part due to its favorable properties related to bioavailability and tissue distribution, including penetration into the central nervous system. pharmablock.comresearchgate.net

Bioavailability: Good oral bioavailability is a desirable trait for many drug candidates. The metabolic stability of the indazole ring contributes positively to oral bioavailability by reducing first-pass metabolism in the liver. pharmablock.com Structure-activity relationship (SAR) studies on various indazole series have demonstrated that modifications to the scaffold can lead to compounds with good oral bioavailability. nih.gov For instance, in the development of JNK3 inhibitors, an indazole-based compound demonstrated oral bioavailability in mice. nih.gov

Brain Penetration: For neurological and psychiatric drug targets, the ability of a compound to cross the blood-brain barrier is essential. The indazole scaffold has been successfully utilized to design brain-penetrant molecules. nih.govresearchgate.netmonash.edu The relatively rigid structure and lower polar surface area of indazoles, compared to more flexible structures, can enhance brain penetration. nih.gov For example, an indazole-based NLRP3 antagonist was designed to be hydrophobic, allowing for excellent blood-brain barrier penetration. researchgate.net Similarly, extensive research on N-aromatic-substituted indazole derivatives led to the identification of potent JNK3 inhibitors with high brain penetration. nih.gov

The table below summarizes key findings related to the bioavailability and brain penetration of select indazole derivatives from preclinical studies.

| Compound Class/Example | Key Findings | Reference |

| N-Aromatic-Substituted Indazole | Demonstrated good oral bioavailability and significant brain exposure in mice. | nih.gov |

| Indazole-based NLRP3 Antagonist | Hydrophobic nature allows for excellent blood-brain barrier penetration. | researchgate.net |

| Indazole Derivatives for Alzheimer's Disease | Predicted to have high penetration across the blood-brain barrier in in vitro models. | researchgate.netmonash.edu |

Future Perspectives in the Academic Research of 6 Bromo 4 Fluoro 1,3 Dimethyl 1h Indazole and Indazole Derivatives

Advancements in Targeted Synthesis Methodologies for Complex Indazole Architectures

The future of indazole synthesis lies in the development of more efficient, selective, and environmentally benign methodologies capable of producing complex molecular architectures. Traditional methods often require harsh conditions, limiting their applicability for creating diverse libraries of compounds. researchgate.net Modern research is focused on overcoming these limitations through innovative catalytic systems and reaction pathways.

Key areas of advancement include:

Transition-Metal Catalysis: Catalysts based on rhodium, copper, and palladium are being employed for C-H activation and annulation reactions, enabling the direct functionalization of the indazole core in novel ways. nih.govresearchgate.net For instance, rhodium(III)-catalyzed processes have been developed for the synthesis of 3-acylated-2H-indazoles. nih.gov Similarly, copper/palladium cooperative catalysis has been used for constructing phosphorated 2H-indazoles. nih.gov These methods offer high yields and good functional group tolerance. nih.govnih.gov

Green Chemistry Approaches: There is a growing emphasis on eco-friendly synthetic routes. nih.govresearchgate.net This includes the use of ultrasound sonication, which has been shown to increase reaction yields and reduce reaction times compared to traditional heating methods. nih.gov Metal-free, visible-light-induced reactions are also gaining traction, offering an environmentally friendly way to create complex indazole derivatives. researchgate.net

Novel Reaction Pathways: Researchers are exploring unique reaction sequences to build the indazole ring system. One such method involves a sequence of regioselective dialkenylation of pyrazoles followed by thermal 6π-electrocyclization and oxidation to afford 1H-indazoles. nih.gov

These advanced synthetic strategies are crucial for generating novel derivatives of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, allowing for precise modifications to its structure to explore and optimize its biological activity.

Elucidation of Novel Molecular Targets and Mechanistic Insights for this compound

While indazole derivatives are known to interact with a wide range of biological targets, the specific molecular interactions of this compound are a key area for future investigation. The broader indazole class has shown activity against various targets, suggesting potential avenues of research for this specific compound.

Known and Potential Molecular Targets for Indazole Derivatives:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Tyrosine Kinases (e.g., EGFR, FGFR), Serine/Threonine Kinases (e.g., TTK, ERK1/2, ULK1) nih.govresearchgate.netlongdom.orgmdpi.com | Oncology |

| Receptors | Estrogen Receptor, Serotonin 5-HT3 Receptor, Farnesoid-X Receptor nih.govnih.gov | Oncology, Antiemetic, Metabolic Diseases |

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1), Nitric Oxide Synthase (NOS), DNA Gyrase B, Topoisomerase nih.govnih.govmdpi.com | Immuno-oncology, Inflammation, Antibacterial |

| Other Proteins | p53-MDM2 interaction, Nectin-4 mdpi.comnih.gov | Oncology |

Future research will likely involve screening this compound and its novel analogs against diverse panels of kinases, receptors, and enzymes to identify novel molecular targets. Understanding the precise mechanism of action is critical. For example, studies on other indazoles have shown they can induce apoptosis in cancer cells by upregulating proteins like cleaved caspase-3 and Bax, while downregulating Bcl-2. researchgate.netrsc.org Elucidating these pathways for new derivatives will be essential for their development as therapeutic agents.

Rational Design of Next-Generation Indazole Analogs for Enhanced Potency and Selectivity

The future of developing indazole-based therapeutics hinges on the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov This approach moves beyond traditional trial-and-error synthesis, employing computational tools and a deep understanding of structure-activity relationships (SAR).

Key strategies in rational design include:

Structure-Guided Design: Using X-ray crystallography and molecular docking, researchers can visualize how an indazole derivative binds to its target protein. nih.govnih.gov This allows for the precise design of modifications to enhance binding affinity and selectivity. For example, by observing how an indazole moiety acts as a "hinge binder" in the ATP-binding pocket of a kinase, researchers can design more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide mathematical correlations between the chemical structure of a compound and its biological activity. longdom.org By developing robust 2D and 3D-QSAR models, scientists can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. longdom.org

Fragment-Based and Knowledge-Based Design: These approaches use smaller molecular fragments or known structural motifs to build new, potent molecules. nih.govmdpi.com For instance, identifying that a 3-aminocyclohexane substituent is crucial for inhibiting the ULK1 kinase can guide the design of new, more effective analogs. nih.gov

Bioisosteric Replacement: Indazole rings are often used as bioisosteres for indoles, sometimes offering superior metabolic stability and oral bioavailability. acs.orgsemanticscholar.org Future research will continue to explore subtle modifications, such as the strategic placement of fluorine and bromine atoms in this compound, to fine-tune the compound's properties.

Through these methods, next-generation analogs can be designed to not only have higher potency but also greater selectivity for their intended target, which can lead to fewer off-target effects.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Biological Evaluation

To accurately assess the therapeutic potential of newly synthesized indazole derivatives, sophisticated and relevant biological models are essential. The development of advanced in vitro and in vivo systems allows for a more comprehensive evaluation of a compound's efficacy and mechanism of action.

Advanced In Vitro Models: The initial screening of compounds is typically performed using in vitro assays. Future research will increasingly rely on high-throughput screening against panels of human cancer cell lines to determine antiproliferative activity. mdpi.com Beyond simple cell viability, assays that measure specific cellular events, such as apoptosis, mitochondrial membrane potential, and levels of reactive oxygen species (ROS), provide deeper mechanistic insights. researchgate.netrsc.org

Pharmacokinetic Profiling: A crucial aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. longdom.org In silico ADMET profiling can predict these properties early in the design phase, while in vivo pharmacokinetic studies in animal models provide essential data on aspects like bioavailability and half-life. longdom.orgacs.org

The integration of these advanced models will provide a more holistic understanding of the biological effects of this compound derivatives, facilitating their translation from academic research to potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole, and how can purity (>98%) be ensured?

- Methodology : Begin with bromination and fluorination of a dimethylindazole precursor under controlled conditions. Use bromine (Br₂) and fluorine (F₂) reagents in anhydrous solvents (e.g., DCM) at low temperatures (0–5°C) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC with a C18 column (retention time >95% homogeneity). Confirm structure via -NMR (e.g., δ 2.5 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to identify substituent positions (e.g., bromo and fluoro groups cause distinct splitting patterns).

- XRD : Employ single-crystal X-ray diffraction (SHELX programs for refinement) to resolve spatial arrangements and confirm regiochemistry .

- FT-IR : Detect functional groups (e.g., C-F stretch at ~1100 cm⁻¹, C-Br at ~600 cm⁻¹).

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) over 30 days. Monitor degradation via TLC and HPLC. Store at 2–8°C in amber vials under inert gas (argon) to prevent photolysis and oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., conflicting -NMR signals) be resolved?

- Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculators). If crystallinity permits, use XRD for definitive structural confirmation .

Q. What strategies are effective for elucidating the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Optimize catalytic systems (Pd(PPh₃)₄, SPhos) in anhydrous THF with K₂CO₃ as base. Monitor reaction progress via LC-MS. Isolate intermediates (e.g., boronic ester adducts) and characterize via -NMR. Compare yields under varying temperatures (60–100°C) and ligand ratios .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.

- In Vitro Assays : Test inhibitory activity (IC₅₀) in enzyme-linked assays (e.g., ATPase activity for kinase inhibition).

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis to assess half-life (t₁/₂) .

Q. What experimental approaches address discrepancies in reported biological activity (e.g., varying IC₅₀ values)?

- Methodology : Standardize assay conditions (pH, temperature, cell lines) across replicates. Validate compound solubility using DMSO stocks (<0.1% final concentration). Perform dose-response curves (10 nM–100 μM) in triplicate. Use orthogonal assays (e.g., SPR for binding kinetics) to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.